4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid
Overview
Description
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid is an aromatic compound that features a benzoic acid core substituted with a 2,5-dimethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde.
Grignard Reaction: The 2,5-dimethoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2,5-dimethoxyphenyl-2-propanol.
Oxidation: The resulting alcohol is then oxidized to 2,5-dimethoxyphenylacetone using an oxidizing agent such as pyridinium chlorochromate.
Friedel-Crafts Acylation: The 2,5-dimethoxyphenylacetone undergoes a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing industrial-scale purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)butyric acid
- 4-(2,5-Dimethoxyphenyl)propanoic acid
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
4-(2,5-Dimethoxyphenyl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-9-12(19-2)5-7-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHZXYKDIDNKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581354 | |
Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925908-64-1 | |
Record name | 2',5'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50581354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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